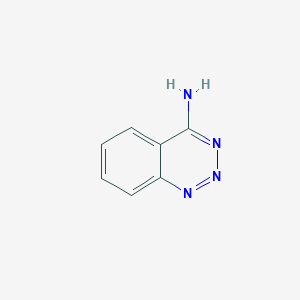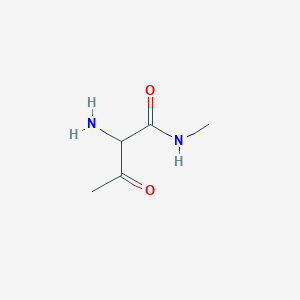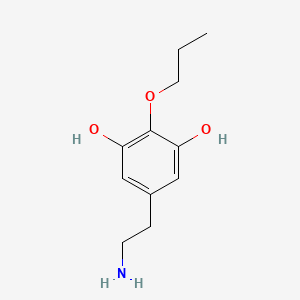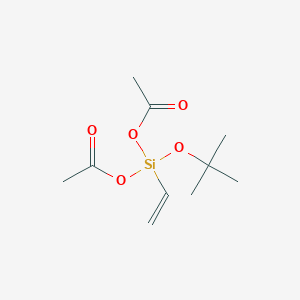![molecular formula C12H10N2O4 B13799511 Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester is a complex heterocyclic compound. It is part of the furopyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield various indole products, which can be further modified to obtain the desired furopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furopyridine derivatives and related heterocyclic compounds such as benzofuran and indole derivatives .
Uniqueness
What sets furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester apart is its unique structure, which allows for diverse chemical modifications and a wide range of biological activities.
Propiedades
Fórmula molecular |
C12H10N2O4 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
ethyl 2-cyano-7-methyl-4-oxofuro[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-3-17-12(16)9-6-14(2)11-8(10(9)15)4-7(5-13)18-11/h4,6H,3H2,1-2H3 |
Clave InChI |
ZVONHJMRGNWJRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)

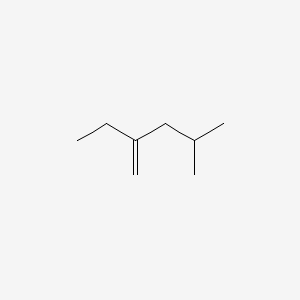
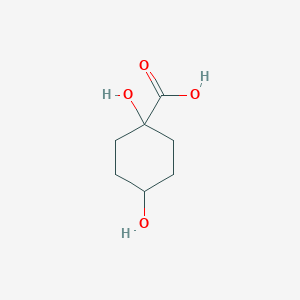
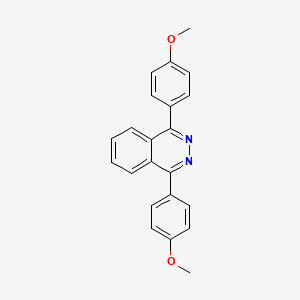

![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
